Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

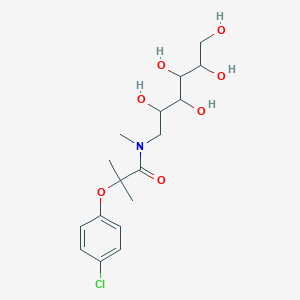

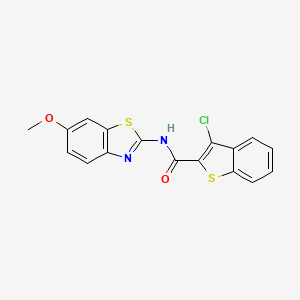

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a chemical compound with the CAS Number: 892408-42-3 and a molecular weight of 341.43 . Its linear formula is C16H23NO5S .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is represented by the linear formula C16H23NO5S . The compound has a molecular weight of 341.43 . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or use a molecular modeling software.Physical And Chemical Properties Analysis

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate is a solid compound . The compound should be stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Amino Acid-Azetidine Chimeras : Azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains at the 3-position have been synthesized through modifications of tert-butyl ester derivatives. These chimeras serve as tools for studying the influence of conformation on peptide activity, demonstrating the compound's role in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids (Sajjadi & Lubell, 2008).

Rearrangements and Ring Openings : N-Tosyl 3,3-dialkyl-2-(tert-butyldiphenylsilylmethyl)azetidines have been shown to rearrange smoothly into corresponding 2-alkenyl-3-(tert-butyldiphenylsilyl)amines, highlighting a method for constructing complex tricyclic ring systems and demonstrating the compound's versatility in synthetic organic chemistry (Yadav et al., 2013).

Nucleophilic Substitutions and Radical Reactions : Tert-butyl phenylazocarboxylates, including compounds related to tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate, have been employed as versatile building blocks in synthetic organic chemistry, enabling modifications through nucleophilic substitutions and radical reactions (Jasch et al., 2012).

Silylmethyl-Substituted Aziridine and Azetidine : These compounds, acting as masked 1,3- and 1,4-dipoles, have been used for formal [3+2] and [4+2] cycloaddition reactions, illustrating their potential in generating diverse heterocyclic structures (Yadav & Sriramurthy, 2005).

Applications in Pharmaceutical and Bioactive Molecule Synthesis

Protected 3-Haloazetidines Synthesis : The synthesis of protected 3-haloazetidines on a gram scale has been reported, with tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate serving as an intermediate. These are pivotal in the diversified synthesis of azetidine-3-carboxylic acids, which are crucial in the development of new pharmaceuticals (Ji et al., 2018).

Di- and Tri-organotin Derivatives : The synthesis and characterization of di- and tri-organotin derivatives of azetidine-based compounds for antitumor activity screening demonstrate the compound's role in medicinal chemistry applications (Gielen et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-[(4-methylphenyl)sulfonyloxymethyl]azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S/c1-12-5-7-14(8-6-12)23(19,20)21-11-13-9-17(10-13)15(18)22-16(2,3)4/h5-8,13H,9-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWZHBHLUWHUKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2CN(C2)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(tosyloxymethyl)azetidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)

![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![2-(Benzylsulfanyl)-1-[(4-fluorophenyl)sulfonyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B2721170.png)